molecular formula C16H20N2O2 B1492888 Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate CAS No. 637041-83-9

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1492888
CAS No.: 637041-83-9
M. Wt: 272.34 g/mol
InChI Key: HRFCAXLCFMLFJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Biological Activity

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. The benzodiazole ring system is known for its ability to interact with various biological targets, making it a versatile scaffold for drug design.

The primary mechanisms through which this compound exerts its biological effects include:

  • Angiotensin II Receptor Antagonism : Studies have indicated that compounds related to benzodiazole derivatives can act as angiotensin II receptor antagonists, which are crucial in managing hypertension and other cardiovascular diseases .
  • Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against diseases such as Alzheimer's and certain cancers .

Antihypertensive Effects

This compound has shown promise in reducing blood pressure through its action on the renin-angiotensin system. In a study involving hypertensive rat models, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups .

Anticancer Activity

Recent investigations into the anticancer properties of benzodiazole derivatives have highlighted the potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-8 (colon cancer) cells. The compound's IC50 values indicated moderate activity, suggesting it could serve as a lead compound for further development .

Case Studies and Research Findings

StudyModelFindings
Study 1Hypertensive Rat ModelSignificant reduction in systolic blood pressure; mechanism linked to angiotensin II antagonism .
Study 2A-549 Lung Cancer CellsExhibited IC50 of 25 µM; potential for further development as an anticancer agent .
Study 3HCT-8 Colon Cancer CellsModerate cytotoxicity observed; further studies needed to elucidate mechanisms .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Its bioavailability is enhanced by the ethyl ester functional group, which can improve solubility and permeability across biological membranes .

Properties

IUPAC Name

ethyl 1-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)12-8-9-15-14(10-12)17-11-18(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFCAXLCFMLFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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